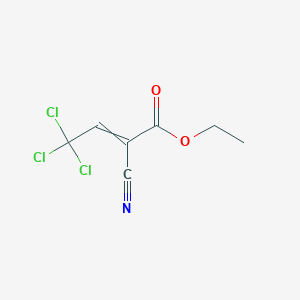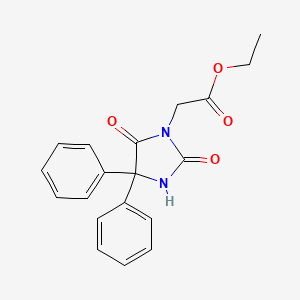![molecular formula C15H18N2 B12008144 4-Methyl-2-[(4-methylanilino)methyl]aniline CAS No. 73086-50-7](/img/structure/B12008144.png)
4-Methyl-2-[(4-methylanilino)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-[(4-methylanilino)methyl]aniline is an organic compound belonging to the class of aromatic amines It is characterized by the presence of two methyl groups and an aniline moiety, making it a derivative of aniline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(4-methylanilino)methyl]aniline typically involves the reaction of 4-methylaniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of hydrochloric acid as a catalyst and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-[(4-methylanilino)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-[(4-methylanilino)methyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-[(4-methylanilino)methyl]aniline involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in electrophilic aromatic substitution reactions. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-nitroaniline: Similar in structure but contains a nitro group instead of an aniline moiety.
4-Methyl-2-aminobenzylamine: Contains an additional amino group on the benzyl position.
4-Methyl-2-[(4-methoxyphenyl)amino]methyl]aniline: Contains a methoxy group instead of a methyl group.
Uniqueness
4-Methyl-2-[(4-methylanilino)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual methyl groups and aniline moiety make it particularly useful in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
73086-50-7 |
|---|---|
Molekularformel |
C15H18N2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
4-methyl-2-[(4-methylanilino)methyl]aniline |
InChI |
InChI=1S/C15H18N2/c1-11-3-6-14(7-4-11)17-10-13-9-12(2)5-8-15(13)16/h3-9,17H,10,16H2,1-2H3 |
InChI-Schlüssel |
UNXHWLRGIZVIGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NCC2=C(C=CC(=C2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12008077.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008089.png)




![2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12008119.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008128.png)




